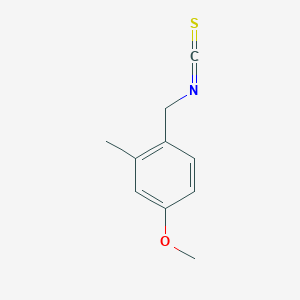

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene is an organic compound belonging to the isothiocyanate family It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups

Preparation Methods

The synthesis of 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired isothiocyanate compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene is utilized as a reagent in organic synthesis. Its isothiocyanate functional group enables it to participate in nucleophilic substitution reactions, making it valuable for synthesizing various derivatives and complex molecules. The compound can be employed in:

- Synthesis of Thioamides : Isothiocyanates react with amines to form thioamides, which are important intermediates in organic synthesis.

- Formation of Thioureas : The compound can react with primary or secondary amines to yield thioureas, which have applications in medicinal chemistry.

Biology

The biological applications of this compound are primarily linked to its potential as a bioactive compound:

- Anticancer Properties : Research indicates that isothiocyanates exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that derivatives like this compound can selectively target cancerous cells while sparing normal cells.

- Antimicrobial Activity : The compound has exhibited antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound's unique structure allows it to function as a potential therapeutic agent:

- Photodynamic Therapy : Isothiocyanates can be used in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. This property can be harnessed for targeted cancer treatment.

- Drug Development : The compound's ability to modify biological pathways suggests its potential use in drug development, particularly for conditions related to inflammation and oxidative stress.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various isothiocyanate derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents investigated the antimicrobial properties of isothiocyanates against resistant bacterial strains. The findings revealed that this compound effectively inhibited growth in several strains, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene involves its interaction with cellular proteins and enzymes. The isothiocyanate group can react with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it targets specific pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene include:

- 1-(Isothiocyanatomethyl)-4-phenylbenzene

- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene These compounds share the isothiocyanate functional group but differ in their substituents on the benzene ring. The unique combination of methoxy and methyl groups in this compound contributes to its distinct chemical properties and potential applications.

Biological Activity

1-(Isothiocyanatomethyl)-4-methoxy-2-methylbenzene, also known as 4-methoxybenzyl isothiocyanate (MBITC), is a compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables. Isothiocyanates (ITCs) like MBITC have gained attention due to their diverse biological activities, particularly in cancer prevention and treatment. This article reviews the biological activity of MBITC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H11NIS

- CAS Number : 742097-60-5

- Molecular Weight : 225.27 g/mol

Anticancer Activity

Research indicates that MBITC exhibits significant anticancer properties through various mechanisms:

-

Cell Growth Inhibition :

- MBITC has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and lung cancer (A549) cells. In a study, MBITC demonstrated a GI50 value (concentration required to inhibit cell growth by 50%) of approximately 10 µM against MDA-MB-468 cells, indicating potent activity compared to other tested compounds .

-

Mechanisms of Action :

- Apoptosis Induction : MBITC triggers apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

- Cell Cycle Arrest : It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This effect is attributed to the binding of ITCs to tubulin, which interferes with normal mitotic processes.

- Synergistic Effects :

Antimicrobial Activity

MBITC also displays antimicrobial properties:

- Bacterial Inhibition : Studies have shown that MBITC effectively inhibits the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL .

Case Studies and Research Findings

Properties

CAS No. |

742097-60-5 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

1-(isothiocyanatomethyl)-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C10H11NOS/c1-8-5-10(12-2)4-3-9(8)6-11-7-13/h3-5H,6H2,1-2H3 |

InChI Key |

YVXSPFUGHNUWEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CN=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.